4-(3-amino-4-methyl-1H-pyrazol-1-yl)benzonitrile
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Overview
Description
4-(3-amino-4-methyl-1H-pyrazol-1-yl)benzonitrile is an organic compound that features a pyrazole ring substituted with an amino group and a methyl group, attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)benzonitrile typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the reaction of 4-methyl-3-nitropyrazole with a suitable amine under reducing conditions to form the amino group. This intermediate is then coupled with benzonitrile derivatives using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-4-methyl-1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
4-(3-amino-4-methyl-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Similar structure but lacks the benzonitrile moiety.
4-methyl-1H-pyrazole: Lacks the amino group and benzonitrile moiety.
5-amino-1H-pyrazole: Similar amino substitution but different position on the pyrazole ring.
Uniqueness
4-(3-amino-4-methyl-1H-pyrazol-1-yl)benzonitrile is unique due to the combination of the pyrazole ring with both an amino group and a benzonitrile moiety. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity .
Properties
IUPAC Name |
4-(3-amino-4-methylpyrazol-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8-7-15(14-11(8)13)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUHPMHYDJMIHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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